5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide
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Description
Synthesis Analysis
While there is no direct synthesis process available for the exact compound, there are related compounds that have been synthesized. For instance, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . The yield of 5-chloro-2-pentanone reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .Molecular Structure Analysis
The molecular structure of a similar compound, 5-Chloro-N,2-dimethylaniline hydrochloride, has been reported. It has a molecular formula of CHClN, an average mass of 192.086 Da, and a monoisotopic mass of 191.026855 Da .Scientific Research Applications
Pyrimidine Derivatives and Their Chemical Transformations
- Synthesis and Reactivity : Studies on pyrimidine derivatives, including those related to 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide, often explore the synthesis and chemical reactivity of these compounds. For example, the reactivity of dimethylaminopyrimidines with various agents can lead to the formation of quaternary compounds, showcasing the unique lability of the dimethylamino group in these structures (Brown & Teitei, 1965).
Pharmacological Applications
- Neuroleptic Agents : Research into neuroleptic agents has investigated the effects of closely related benzamide derivatives on animal models. These studies provide insights into the pharmacodynamics of such compounds, including their avoidance-suppressing effects after repeated administration (Kuribara & Tadokoro, 2004).
Chemical Synthesis and Drug Development
- Synthetic Pathways : The compound's structure is amenable to various synthetic strategies, which can be crucial for the development of new pharmaceuticals. Research has detailed methods for synthesizing related compounds, providing a foundation for future drug discovery and development projects (Li et al., 2015).
Molecular Modification and Its Impact
- Modification of Serotonin-3 (5-HT3) Receptor Antagonists : Studies on 3-substituted 5-chloro-2-methoxybenzamides, which share a structural similarity with the queried compound, highlight the importance of molecular modifications in enhancing receptor binding affinity and pharmacological activity. This illustrates the compound's relevance in designing potent serotonin-3 receptor antagonists (Kuroita, Sakamori, & Kawakita, 2010).
Properties
IUPAC Name |
5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYAJMOPJIEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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